Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)-
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Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound can modulate these pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Structurally similar but lacks the tetrahydro and triazinyl groups.
Tetrahydroisoquinoline: Similar but does not contain the triazinyl group.
Morpholine derivatives: Share the morpholine moiety but differ in the rest of the structure.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
30146-67-9 |
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Molecular Formula |
C17H22N6O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(morpholin-4-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N6O/c18-16-19-15(12-22-7-9-24-10-8-22)20-17(21-16)23-6-5-13-3-1-2-4-14(13)11-23/h1-4H,5-12H2,(H2,18,19,20,21) |
InChI Key |
GZNITGCANOQBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)CN4CCOCC4 |
Origin of Product |
United States |
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